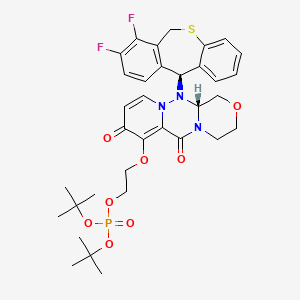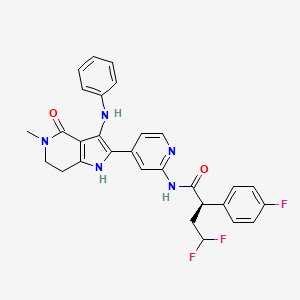
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has garnered significant interest due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine typically involves the reaction of purine derivatives with ribofuranosyl intermediates. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde as reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products are then isolated and purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purines and formyl-purines .
Applications De Recherche Scientifique
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antitumor properties and potential use in cancer treatment.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death). This compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine: Another purine nucleoside analogue with similar antitumor activity.
2-Amino-9-(β-D-ribofuranosyl)purine: A related compound with different substituents on the purine ring.
Uniqueness
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is unique due to its specific methyl group substitution, which enhances its stability and bioavailability compared to other nucleoside analogues. This structural modification also contributes to its potent antitumor activity .
Propriétés
Formule moléculaire |
C11H14N4O4 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8?,10-,11+/m1/s1 |
Clé InChI |
HAUCHRMUNOHPHD-IKBIKEAHSA-N |
SMILES isomérique |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=CN=C32)O |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


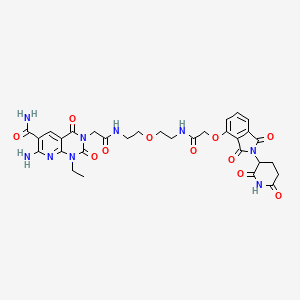
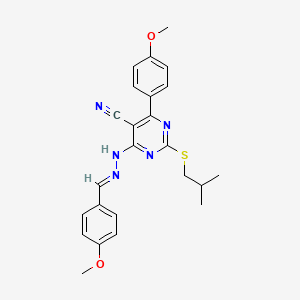
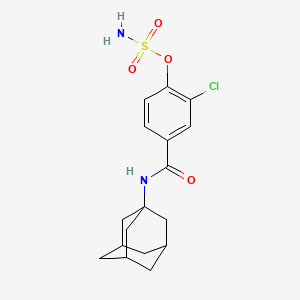
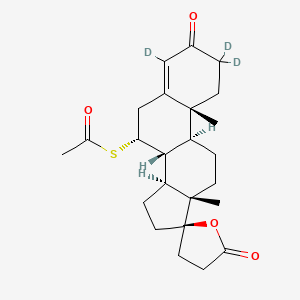

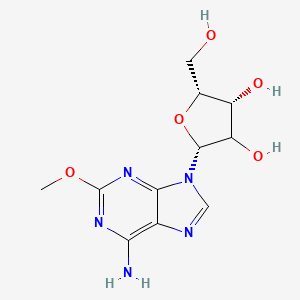
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)

![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



